

Physical properties of 2-Bromo-7-fluoroquinoline melting point boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-7-fluoroquinoline

Cat. No.: B574151

[Get Quote](#)

Physical Properties of 2-Bromo-7-fluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **2-Bromo-7-fluoroquinoline**, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines standardized methodologies for the determination of its key physical constants, namely the melting and boiling points.

Data Presentation

A comprehensive search of scientific databases for the experimentally determined physical properties of **2-Bromo-7-fluoroquinoline** did not yield specific values. The following table summarizes the known molecular information and provides placeholders for the melting and boiling points, which would be determined using the protocols detailed in this guide.

Property	Value
Chemical Name	2-Bromo-7-fluoroquinoline
CAS Number	181147-94-4
Molecular Formula	C ₉ H ₅ BrFN
Molecular Weight	226.05 g/mol
Melting Point	Not available
Boiling Point	Not available

Experimental Protocols

The following are detailed, standard experimental protocols for the determination of the melting and boiling points of a solid organic compound like **2-Bromo-7-fluoroquinoline**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction.

Apparatus and Materials:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- **2-Bromo-7-fluoroquinoline** sample (finely powdered)
- Spatula
- Mortar and pestle (if sample is not already powdered)

Procedure:

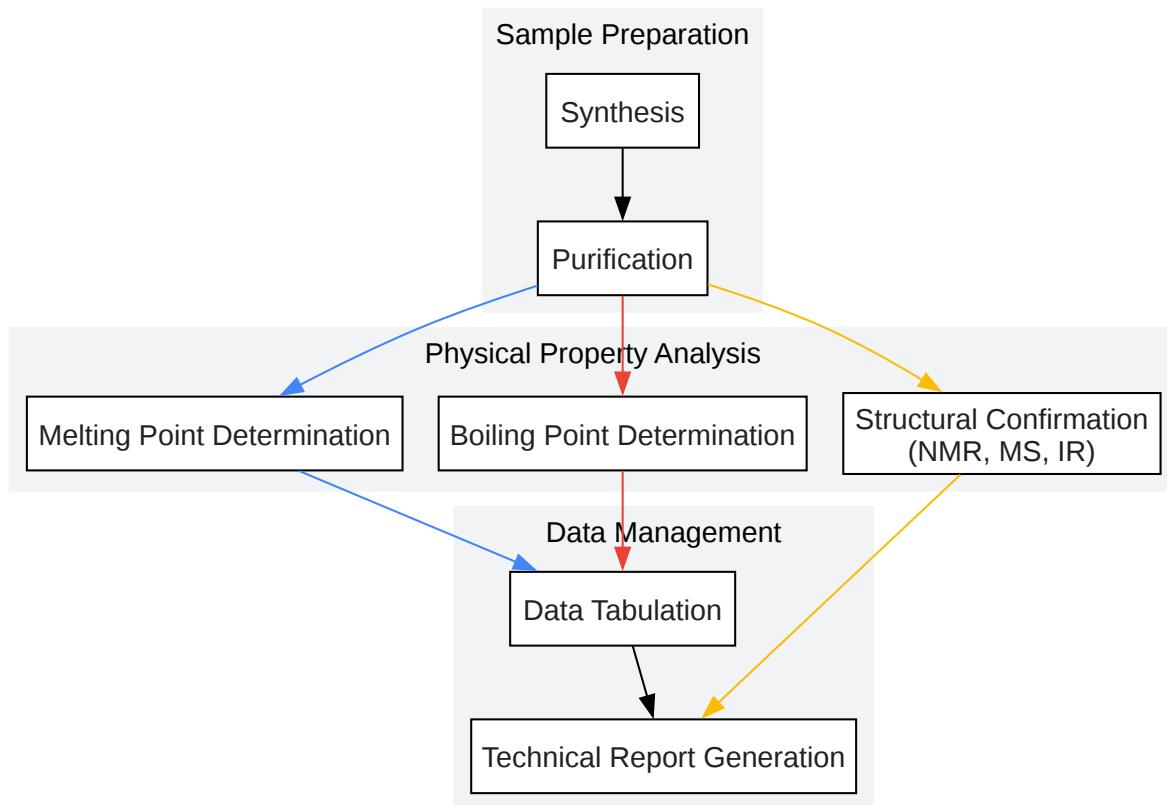
- Sample Preparation: Ensure the **2-Bromo-7-fluoroquinoline** sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
- Determination of Approximate Melting Range: Place the loaded capillary tube in the heating block of the melting point apparatus. Heat the sample at a rapid rate (approximately 10°C per minute) to quickly determine an approximate melting range.
- Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. Insert a new loaded capillary tube. Heat the sample at a slow, controlled rate of 1-2°C per minute.
- Data Recording: Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination (Microscale Method)

For small quantities of a substance, the boiling point can be determined accurately using a microscale technique.

Apparatus and Materials:


- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heating apparatus (e.g., oil bath, heating block)
- Rubber band or wire to attach the test tube to the thermometer
- **2-Bromo-7-fluoroquinoline** sample

Procedure:

- Sample Preparation: Add approximately 0.5 mL of the **2-Bromo-7-fluoroquinoline** sample to the small test tube.
- Apparatus Assembly: Place the capillary tube, sealed end up, inside the test tube containing the sample. Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath, ensuring the top of the test tube remains above the level of the heating medium. Begin heating the bath at a moderate rate.
- Observation: As the temperature of the sample approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue to heat gently until a steady and continuous stream of bubbles is observed.
- Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.

Logical Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a novel or uncharacterized compound such as **2-Bromo-7-fluoroquinoline**.

[Click to download full resolution via product page](#)

Caption: General workflow for compound characterization.

- To cite this document: BenchChem. [Physical properties of 2-Bromo-7-fluoroquinoline melting point boiling point]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b574151#physical-properties-of-2-bromo-7-fluoroquinoline-melting-point-boiling-point\]](https://www.benchchem.com/product/b574151#physical-properties-of-2-bromo-7-fluoroquinoline-melting-point-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com